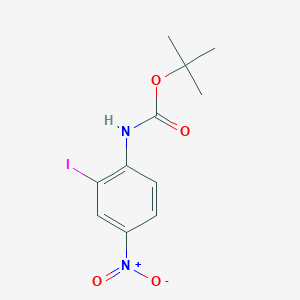

Tert-butyl 4-nitro-2-iodophenylcarbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Advanced Organic Synthesis

The carbamate functional group, structurally a hybrid of an amide and an ester, is a cornerstone of modern organic synthesis, primarily due to its role as an effective protecting group for amines. orgsyn.orgrsc.org Amines are nucleophilic and would otherwise react with many electrophilic reagents used in synthesis. By converting an amine to a carbamate, its nucleophilicity is significantly diminished, allowing other parts of the molecule to be modified selectively. nih.gov

The stability of the carbamate group is tunable, and several common variants are employed, chosen based on the specific reaction conditions they need to withstand and the conditions required for their removal. The tert-butoxycarbonyl (Boc) group, present in the title compound, is one of the most widely used carbamate protecting groups. It is typically stable to a wide range of non-acidic reagents but can be readily removed under acidic conditions. nih.gov This "orthogonal" stability, relative to other protecting groups, is crucial in complex syntheses. nih.gov

Beyond protection, the carbamate linkage is a key structural motif in many pharmaceuticals and is used as a stable surrogate for the more easily cleaved peptide bond in drug design. orgsyn.orgbldpharm.com This is because carbamates can participate in hydrogen bonding and impose conformational constraints, similar to peptide bonds, while offering enhanced stability against enzymatic degradation. orgsyn.orgbldpharm.com

Table 1: Common Carbamate Protecting Groups in Organic Synthesis This table is interactive. You can sort and filter the data.

| Protecting Group | Abbreviation | Chemical Structure | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) | Stable to base and hydrogenation; widely used. nih.gov |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation | Stable to acid and base; sensitive to hydrogenolysis. nih.gov |

Strategic Importance of Iodinated Aromatic Systems in Synthetic Transformations

Iodinated aromatic systems, or aryl iodides, are exceptionally important intermediates in synthetic chemistry due to the unique reactivity of the carbon-iodine (C-I) bond. Among the common aryl halides, the C-I bond is the longest and weakest, making aryl iodides the most reactive substrates in a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.comchemicalbook.com These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

The high reactivity of aryl iodides often allows for milder reaction conditions (e.g., lower temperatures and catalyst loadings) compared to their bromide or chloride counterparts, which is particularly advantageous when dealing with sensitive or complex molecules. nih.gov This makes them substrates of choice for synthesizing intricate molecular frameworks, including pharmaceuticals, agrochemicals, and advanced materials. bldpharm.com

Furthermore, aryl iodides are precursors to hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents used in a variety of transformations, including aryl group transfer reactions. mdpi.com The ability to selectively introduce an iodine atom onto an aromatic ring provides a reliable "handle" for subsequent, predictable synthetic modifications. bldpharm.com

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition This table is interactive. You can sort and filter the data.

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity Trend in Cross-Coupling |

|---|---|---|

| Ar-F | 125 | Very Low |

| Ar-Cl | 96 | Low |

| Ar-Br | 81 | Moderate |

Influence of Nitro Groups on Aromatic Reactivity and Electronic Properties

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring profoundly alters the ring's electronic properties and reactivity through a combination of strong inductive and resonance effects.

This strong electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making reactions like nitration or Friedel-Crafts acylation significantly more difficult compared to benzene. When substitution does occur, the nitro group directs incoming electrophiles to the meta position.

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the nitro group is positioned ortho or para to the leaving group. This property is widely exploited in synthesis.

Perhaps the most common synthetic application of the aromatic nitro group is its reduction to an amino group (-NH₂). This transformation provides a route to anilines, which are themselves versatile intermediates for a vast range of reactions, including diazotization to form diazonium salts and amide bond formation. nih.gov

Contextualizing tert-Butyl 4-nitro-2-iodophenylcarbamate within Contemporary Chemical Research

This compound is a multifunctional synthetic intermediate whose value lies in the strategic combination of the three functional groups discussed above. While extensive publications detailing the specific use of this exact molecule are not prevalent, its synthetic utility can be confidently inferred from the well-established chemistry of its components. This compound is designed as a versatile building block for the synthesis of complex, highly substituted aromatic compounds.

The molecule's structure features:

A tert-butylcarbamate (Boc) group , which protects the aniline (B41778) nitrogen, rendering it non-reactive under many conditions, including those typical for cross-coupling and nucleophilic substitution. nih.gov

An iodo group at the 2-position (ortho to the protected amine), which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at this position.

A nitro group at the 4-position (para to the protected amine), which modifies the electronic properties of the ring and, crucially, serves as a latent amino group. bldpharm.com

A plausible synthetic strategy employing this intermediate would involve a two-directional functionalization. First, a cross-coupling reaction would be performed at the iodo-substituted position. Following this, the nitro group could be selectively reduced to an amine. This newly formed amine can then undergo a second set of reactions, such as acylation or sulfonylation. nih.gov Finally, the Boc protecting group on the initial amine can be removed under acidic conditions to reveal a third functional handle for further elaboration. This sequential and controlled modification makes this compound a powerful linchpin intermediate for constructing molecules with precise substitution patterns, which is a common requirement in the development of new pharmaceutical agents and functional materials.

Direct Synthetic Routes and Optimization

The direct synthesis of this compound can be strategically approached from a doubly protected aniline derivative, offering a pathway that hinges on the selective cleavage of one of two tert-butyloxycarbonyl (Boc) groups.

Synthesis from Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate

The synthesis of this compound is directly achievable through the selective mono-deprotection of Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate. This precursor, a di-Boc protected 2-iodo-4-nitroaniline, provides a stable substrate for this transformation. The core of this method lies in the controlled removal of a single Boc group from the nitrogen atom, a common challenge in synthetic chemistry where symmetrical or near-symmetrical di-protected amines are involved.

The starting material, Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate, can be synthesized by treating 2-iodo-4-nitroaniline with an excess of di-tert-butyl dicarbonate in the presence of a suitable base. Once the bis-Boc adduct is formed, the subsequent step focuses on the selective cleavage of one Boc group to yield the target mono-Boc protected product.

Reaction Conditions and Yield Enhancement Strategies

Achieving high yields in the selective mono-deprotection of bis-Boc amines requires careful control of reaction conditions to prevent the formation of the fully deprotected aniline or the unreacted starting material. Several strategies can be employed to enhance the yield of the desired mono-protected product.

One common approach involves the use of a stoichiometric amount of a mild acid to protonate one of the Boc groups, rendering it more susceptible to cleavage. The choice of acid and solvent is critical. For instance, trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane at low temperatures can often achieve selective deprotection.

Another strategy involves thermal deprotection, where careful control of temperature and reaction time can favor the removal of a single Boc group. nih.gov Flow chemistry has also emerged as a powerful tool for optimizing such reactions, allowing for precise control over reaction parameters and minimizing the formation of byproducts. sigmaaldrich.com

Table 1: Key Strategies for Selective Mono-Deprotection of Bis-Boc Amines

| Strategy | Reagents/Conditions | Key Advantages |

| Mild Acidolysis | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH) | High selectivity, mild conditions |

| Thermal Deprotection | Heating in a suitable solvent (e.g., methanol) | Avoids acidic reagents, suitable for acid-sensitive substrates |

| Flow Chemistry | Precise temperature and residence time control | Improved yield and purity, easier scale-up |

| Catalytic Deprotection | Lewis acids (e.g., ZnBr₂) | Can offer different selectivity profiles |

Optimization of these conditions for Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate would involve screening various acids, solvents, temperatures, and reaction times to maximize the yield of this compound.

General Approaches for N-tert-Butyloxycarbonylation in Arylamine Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Utilization of Di-tert-butyl Dicarbonate (Boc₂O) in Arylamine Protection

The most common method for the N-Boc protection of arylamines involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the corresponding N-Boc-arylamine, along with the release of tert-butanol and carbon dioxide.

This reaction is often carried out in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), to neutralize the acidic byproduct and to activate the amine. The choice of solvent can vary, with common options including dichloromethane, tetrahydrofuran, and acetonitrile. For less nucleophilic arylamines, the reaction may require heating or the use of a more potent catalyst.

Catalytic and Solvent-Free Conditions for Boc Protection

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for N-Boc protection. This has led to the exploration of various catalytic and solvent-free conditions.

Several catalysts have been shown to be effective for the N-Boc protection of amines under mild conditions. For example, iodine has been reported as an efficient catalyst for this transformation, allowing the reaction to proceed at room temperature, often without the need for a solvent. researchgate.net Other catalysts, such as Amberlite-IR 120 resin, have also been employed for solvent-free N-Boc protection of a wide range of amines, including anilines, with excellent yields and short reaction times.

Catalyst-free N-tert-butyloxycarbonylation of amines has also been successfully achieved in water, highlighting a particularly green and efficient method that avoids the use of organic solvents and catalysts. nih.govorganic-chemistry.org

Table 2: Comparison of Catalytic and Solvent-Free N-Boc Protection Methods

| Method | Catalyst/Conditions | Substrate Scope | Advantages |

| Iodine Catalysis | Catalytic I₂ / Solvent-free, room temp. | Aliphatic and aromatic amines | Mild conditions, no solvent required |

| Amberlite-IR 120 | Amberlite-IR 120 / Solvent-free, room temp. | Aliphatic and aromatic amines | Recyclable catalyst, high yields |

| Water-Mediated | No catalyst / Water, room temp. | Aliphatic and aromatic amines | Environmentally benign, simple workup |

These methods offer attractive alternatives to traditional base-mediated procedures, providing high yields and purity while minimizing environmental impact.

Introduction of Halogen and Nitro Moieties in Arylcarbamate Architectures

The introduction of halogen and nitro groups onto an aromatic ring is a fundamental transformation in organic synthesis, allowing for the fine-tuning of electronic properties and providing handles for further functionalization.

The synthesis of this compound can be envisioned through two main retrosynthetic pathways: either by functionalizing a pre-formed arylcarbamate or by first synthesizing the substituted aniline and then introducing the carbamate group.

A common and often more practical approach is to first synthesize the appropriately substituted aniline, in this case, 2-iodo-4-nitroaniline. This can be achieved through electrophilic iodination of 4-nitroaniline. Reagents such as iodine monochloride (ICl) are effective for the regioselective iodination of activated aromatic rings. Once 2-iodo-4-nitroaniline is obtained, it can be converted to the target arylcarbamate via N-Boc protection using di-tert-butyl dicarbonate as described in section 2.2.

Alternatively, one could start with an N-Boc protected aniline and then introduce the iodo and nitro groups. The directing effects of the N-Boc group, which is an ortho-, para-director, would need to be carefully considered. For instance, direct iodination of N-Boc aniline would likely yield the para-iodo product. To achieve the desired 2-iodo substitution, a directed ortho-lithiation of N-Boc aniline followed by quenching with an iodine source could be employed. acs.org Subsequent nitration would then need to be carried out, with the reaction conditions optimized to favor nitration at the 4-position of the N-Boc-2-iodoaniline intermediate. Nitration of N-alkyl anilines has been reported using tert-butyl nitrite under mild conditions. researchgate.net

Table 3: Common Reagents for Iodination and Nitration of Aromatic Rings

| Transformation | Reagent | Typical Conditions |

| Iodination | Iodine monochloride (ICl) | Acetic acid, room temperature |

| N-Iodosuccinimide (NIS) | Acetonitrile, various catalysts | |

| Nitration | Nitric acid / Sulfuric acid | Cold conditions (0 °C) |

| tert-Butyl nitrite (TBN) | Acetonitrile, elevated temperature |

Pre-functionalization Strategies for Aryl Precursors (e.g., iodination or nitration of anilines)

A highly direct and practical approach to this compound involves the synthesis of the key intermediate, 2-iodo-4-nitroaniline, followed by the protection of the amino group. This pre-functionalization strategy builds the substitution pattern on the aniline core before introducing the bulky and electronically influential carbamate group.

The synthesis of 2-iodo-4-nitroaniline is typically achieved via the electrophilic iodination of p-nitroaniline. The nitro group is a strong deactivating group, which makes electrophilic substitution more challenging than in aniline itself. However, the amino group is a powerful activating, ortho-, para-director, and its influence dominates, directing the incoming electrophile to the position ortho to the amine.

Several effective iodinating systems have been reported for this transformation. One common method involves the use of iodine monochloride (ICl) in glacial acetic acid. prepchem.comniscpr.res.in In a typical procedure, a solution of iodine monochloride in acetic acid is added dropwise to a solution of p-nitroaniline. prepchem.com This method is effective, but iodine monochloride is a corrosive reagent that requires careful handling.

An alternative and efficient method utilizes molecular iodine (I₂) with nitric acid (HNO₃) as an oxidant in an acetic acid medium. This system has been shown to produce 2-iodo-4-nitroaniline in high yield at room temperature. babafaridgroup.edu.in The reaction proceeds over a few hours, and the product can be easily precipitated by pouring the reaction mixture into water. babafaridgroup.edu.in This approach avoids the use of the more hazardous iodine monochloride. babafaridgroup.edu.in

The reaction parameters for the iodination of p-nitroaniline are summarized in the table below.

| Iodinating System | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Iodine Monochloride (ICl) | Glacial Acetic Acid | Dropwise addition, stir for 1 hr post-addition | Not specified, but effective | prepchem.com |

| Iodine (I₂) / Nitric Acid (HNO₃) | Acetic Acid | Room Temperature, 4 hours | 89% | babafaridgroup.edu.in |

Once 2-iodo-4-nitroaniline is obtained and purified, the final step is the protection of the primary amino group as a tert-butyl carbamate. This is a standard transformation in organic synthesis, commonly referred to as Boc protection. fishersci.co.ukorganic-chemistry.org The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and often requires a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction. fishersci.co.ukcore.ac.uk

Interestingly, a highly efficient and environmentally friendly protocol for the N-Boc protection of amines uses a catalytic amount of molecular iodine under solvent-free conditions. organic-chemistry.org This method has been shown to be effective for a wide range of aryl and aliphatic amines, proceeding quickly at room temperature to give high yields of the protected carbamate. organic-chemistry.org Given the presence of an iodine atom already in the substrate (2-iodo-4-nitroaniline), this method presents an attractive and atom-economical option for the final step.

Post-carbamate Functionalization: Directed Iodination and Nitration Reactions

An alternative synthetic strategy involves first protecting a simpler aniline precursor with the Boc group and then using the carbamate functionality to direct subsequent substitutions. The tert-butoxycarbonyl group, while sterically bulky, can act as a directed metalation group (DMG), facilitating the deprotonation (metalation) of the adjacent ortho position. nih.gov

In this approach, the starting material would be tert-butyl 4-nitrophenylcarbamate, which is synthesized by the Boc protection of 4-nitroaniline. Following this, a directed ortho metalation (DoM) reaction can be performed. This involves treating the Boc-protected aniline with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically at low temperatures in an ethereal solvent like THF. The carbamate group directs the deprotonation specifically to the C-2 position (ortho to the carbamate). The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the desired position, yielding the final product. nih.gov

The O-carbamate group is recognized as one of the most powerful directed metalation groups, capable of directing lithiation over other substituents like methoxy and chloro groups. nih.gov This makes the DoM strategy a highly regioselective and powerful tool for constructing polysubstituted aromatic compounds. nih.gov

A second post-carbamate functionalization route could involve the nitration of tert-butyl 2-iodophenylcarbamate. However, nitration reactions on an activated ring system can sometimes be difficult to control, potentially leading to a mixture of isomers or over-nitration. Therefore, the directed ortho metalation pathway starting from tert-butyl 4-nitrophenylcarbamate is generally considered a more regiocontrolled approach.

Scalable Synthetic Routes and Process Development Considerations

When considering the large-scale synthesis of this compound, both the pre-functionalization and post-functionalization routes present distinct process development challenges and safety considerations.

For the pre-functionalization route , the two key reactions are aromatic nitration (inherent in the starting material, 4-nitroaniline) and aromatic iodination.

Nitration: The synthesis of nitroaromatics is a large-scale industrial process but is fraught with hazards. Nitration reactions using mixed nitric and sulfuric acids are highly exothermic and can lead to runaway reactions if not properly controlled. ethernet.edu.eticheme.org The process also generates significant quantities of acidic waste, posing environmental concerns. nih.govunacademy.com For safer and more sustainable large-scale production, alternative nitrating systems have been developed, such as using dinitrogen pentoxide (N₂O₅) in an environmentally benign solvent like liquefied 1,1,1,2-tetrafluoroethane, which minimizes acidic waste. nih.gov

Iodination: The direct iodination of aromatic compounds on a large scale requires careful selection of reagents. While the use of iodine monochloride is effective, its corrosiveness and reactivity are concerns. orgsyn.orgnih.gov Methods using molecular iodine with an oxidant are often preferred. babafaridgroup.edu.in However, direct iodination can be hampered by the formation of hydrogen iodide (HI) as a byproduct, which can interfere with the reaction. babafaridgroup.edu.in Process control must ensure efficient stirring and heat management, as the reaction can still be exothermic. The purification of the 2-iodo-4-nitroaniline intermediate, likely through crystallization, would be a critical step to ensure the purity of the final product.

For the post-carbamate functionalization route involving Directed ortho Metalation (DoM):

Organolithium Reagents: The primary consideration is the use of organolithium reagents like n-BuLi, which are pyrophoric and highly reactive with moisture. Large-scale DoM reactions require specialized equipment, an inert atmosphere (nitrogen or argon), and stringent control of temperature, often at -78 °C.

Cryogenics and Quenching: The need for cryogenic temperatures for the metalation step adds significant cost and complexity to a large-scale process. The subsequent quench with iodine must also be carefully controlled to manage the exotherm and ensure high yield.

Boc Protection and Workup: While the Boc protection step itself is robust, the use of large quantities of solvents like THF and subsequent aqueous workups would need to be optimized for efficiency and waste minimization on an industrial scale.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171513-06-7 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Nitro 2 Iodophenylcarbamate

Strategies for Benzo[d]isoxazole Core Formation

The construction of the benzo[d]isoxazole ring system can be achieved through several strategic approaches. These methods primarily involve the formation of the critical N-O bond and subsequent cyclization to yield the desired heterocyclic core. The two major strategies discussed herein are condensation reactions with hydroxylamine or its derivatives and 1,3-dipolar cycloaddition reactions.

Condensation Reactions with Hydroxylamine or its Derivatives

One of the most common and direct methods for synthesizing the isoxazole ring, a component of the benzo[d]isoxazole system, is through the condensation of a suitable precursor with hydroxylamine or its derivatives. nih.gov This approach leverages the nucleophilic character of hydroxylamine to react with electrophilic centers in the substrate, leading to cyclization.

The reaction of 1,3-dielectrophilic compounds with hydroxylamine is a well-established route for the formation of the isoxazole ring. nih.gov For instance, 1,3-diketones can react with hydroxylamine hydrochloride in the presence of a base to yield substituted isoxazoles. Similarly, α,β-unsaturated ketones, also known as chalcones, can undergo condensation with hydroxylamine hydrochloride in an alkaline medium, followed by an intermolecular cycloaddition, to afford isoxazole derivatives. nih.gov This method is versatile, allowing for the synthesis of a wide array of substituted isoxazoles by varying the substituents on the starting 1,3-dielectrophile. A general representation of this reaction is the Claisen-Schmidt condensation to form chalcones, which are then cyclized. nih.gov

| Starting Material Class | Reagent | Key Conditions | Product Type |

| 1,3-Diketones | Hydroxylamine | Base | Substituted Isoxazoles |

| α,β-Unsaturated Ketones | Hydroxylamine | Alkaline medium | Substituted Isoxazoles |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including the isoxazole core. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne. nih.govnih.gov

The reaction of nitrile oxides with alkenes or alkynes is a cornerstone of isoxazole synthesis. nih.govresearchgate.net Nitrile oxides can be generated in situ from various precursors, such as aldoximes or hydroximoyl chlorides, to avoid their dimerization. nih.gov The subsequent cycloaddition with a dipolarophile leads to the formation of isoxazolines (from alkenes) or isoxazoles (from alkynes). nih.gov The regioselectivity of this reaction is a key aspect, often leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com However, the synthesis of other isomers, such as 3,4-disubstituted isoxazoles, can be challenging under conventional conditions. mdpi.com

| 1,3-Dipole | Dipolarophile | Product |

| Nitrile Oxide | Alkene | Isoxazoline |

| Nitrile Oxide | Alkyne | Isoxazole |

Detailed research has shown that these cycloadditions can be influenced by various factors, including the electronic and steric properties of both the nitrile oxide and the dipolarophile. mdpi.com For instance, the reaction of terminal alkynes with in situ generated nitrile oxides is a standard route to 3,5-disubstituted isoxazoles. nih.govnih.gov

Intramolecular 1,3-dipolar cycloaddition (INOC) offers an elegant and efficient strategy for the synthesis of fused heterocyclic systems, including those containing a benzo[d]isoxazole core. In this approach, the nitrile oxide and the dipolarophile (alkene or alkyne) are part of the same molecule. mdpi.com Upon generation of the nitrile oxide, the intramolecular cycloaddition occurs, often with high regio- and stereoselectivity, to form a fused ring system. mdpi.com This method has the advantage of simultaneously forming two rings in a single step. mdpi.com For example, an N-propargylbenzimidazole oxime can be converted to the corresponding nitrile oxide, which then undergoes an intramolecular [3+2] cycloaddition with the neighboring alkyne to form a tetracyclic isoxazole-containing ring system. mdpi.com

Reactivity and Chemical Transformations of Tert Butyl 4 Nitro 2 Iodophenylcarbamate

Selective Deprotection of the N-tert-Butyloxycarbonyl (N-Boc) Group

The N-Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, often acidic, protocols. ub.eduorganic-chemistry.org

Acid-Mediated Cleavage Mechanisms and Orthogonal Protection Strategies

The most common method for the deprotection of the N-Boc group is through acid-mediated cleavage. semanticscholar.org This reaction is typically performed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. nih.govreddit.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently quenched by a nucleophile or eliminated to form isobutylene.

A key advantage of the N-Boc group is its role in orthogonal protection strategies. nih.govluxembourg-bio.com An orthogonal system allows for the selective removal of one protecting group in the presence of others by using different reaction mechanisms. luxembourg-bio.comub.edu In the context of tert-butyl 4-nitro-2-iodophenylcarbamate, the acid-labile N-Boc group is orthogonal to the aryl iodide and nitro functionalities, which are stable under the acidic conditions typically used for Boc removal. researchgate.net This orthogonality ensures that the deprotection can be achieved with high chemoselectivity, leaving the other reactive sites intact for subsequent transformations. For instance, the Boc group can be removed without affecting base-labile or hydrogenation-sensitive groups that might be present elsewhere in a more complex molecule. organic-chemistry.org

Oxalyl Chloride-Mediated Deprotection: Reaction Scope and Mechanistic Insights

While acid-mediated methods are prevalent, alternative reagents have been developed for N-Boc deprotection under milder or non-acidic conditions. nih.gov Oxalyl chloride in methanol has been reported as a mild and efficient system for cleaving the N-Boc group from a wide range of aliphatic, aromatic, and heterocyclic substrates. nih.govsemanticscholar.orgrsc.org Reactions typically proceed at room temperature within 1 to 4 hours, affording the corresponding amines in high yields. nih.govrsc.org

The scope of this method is broad, and it is particularly effective for substrates bearing electron-withdrawing groups (EWGs). nih.gov The presence of EWGs such as nitro, fluoro, or iodo groups on an aromatic ring can accelerate the deprotection reaction, likely by destabilizing the aryl carbamate and making it more susceptible to cleavage. nih.gov

The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.govresearchgate.net It is postulated that the carbamate's carbonyl group adds to the oxalyl chloride, forming a reactive intermediate. nih.gov This intermediate then fragments, leading to the release of the free amine, carbon dioxide, carbon monoxide, and tert-butyl chloride. nih.gov This method provides a useful alternative to traditional acid-based protocols, especially when acid-sensitive functional groups are present in the molecule. nih.govuky.edu

Compatibility of Deprotection Methods with Iodide and Nitro Functional Groups

The synthetic utility of this compound hinges on the ability to selectively deprotect the N-Boc group without disturbing the aryl iodide or the nitro group. Both standard acid-mediated deprotection and the oxalyl chloride method demonstrate excellent compatibility with these functionalities.

Acid-Mediated Deprotection: The carbon-iodine (C-I) and carbon-nitro (C-NO2) bonds are robust and generally unreactive towards acids like TFA or HCl under the conditions required for Boc removal. This allows for the clean generation of 2-iodo-4-nitroaniline.

Oxalyl Chloride-Mediated Deprotection: This method is also highly compatible with aryl iodide and nitro groups. Research has shown that N-Boc protected anilines substituted with iodo and nitro groups undergo rapid and efficient deprotection using oxalyl chloride in methanol. nih.gov The mild, non-hydrolytic nature of these conditions ensures the integrity of the other functional groups on the aromatic ring. nih.govuky.edu

Transformations Involving the Aryl Iodide Moiety

The aryl iodide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Aryl iodides are highly reactive substrates for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. tcichemicals.com It is a powerful method for synthesizing biaryl compounds. researchgate.net The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex in the presence of a base, would yield a substituted N-Boc-protected biphenyl derivative. The nitro group is generally well-tolerated in Suzuki-Miyaura couplings, although it can sometimes influence catalyst activity. mdpi.comyoutube.com

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reacting this compound with an alkene like styrene or an acrylate ester, in the presence of a palladium catalyst and a base, would introduce a vinyl group at the 2-position of the ring. acs.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). organic-chemistry.orgresearchgate.net This transformation would install an alkynyl substituent at the iodine-bearing position, providing access to arylethynes, which are valuable synthetic intermediates. nih.govorganic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Biaryl |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Pd/C | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Arylalkyne |

Nucleophilic Aromatic Substitution on Activated Iodinated Arenes

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate them towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgchemistrysteps.com In this compound, the nitro group, being strongly electron-withdrawing and located para to the iodide leaving group, significantly activates the ring for such reactions. libretexts.orglibretexts.org

The SNA_r mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.comnih.gov A nucleophile attacks the carbon atom bearing the iodide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this complex is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the reaction. libretexts.orglibretexts.org In the second step, the iodide leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the iodide under these activated conditions.

Free Radical Reactions of Aryl Iodides

Aryl iodides are well-known precursors for aryl radicals due to the relatively weak carbon-iodine bond. These radical reactions offer pathways for functional group conversions and carbon-carbon bond formation. The generation of an aryl radical from this compound can typically be initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating, in conjunction with a radical propagator such as tributyltin hydride (Bu₃SnH). libretexts.org

Once formed, the 2-(tert-butoxycarbonylamino)-5-nitrophenyl radical can participate in various transformations. A common reaction is hydrogen atom abstraction from a donor like Bu₃SnH to yield the de-iodinated product, tert-butyl 4-nitrophenylcarbamate. More synthetically useful applications involve intermolecular or intramolecular additions to unsaturated systems like alkenes and alkynes, enabling the formation of new carbon-carbon bonds. libretexts.org The reaction conditions for these transformations must be carefully controlled to avoid undesired side reactions, such as premature reduction of the nitro group.

Diaryliodonium salts, which can be synthesized from aryl iodides, are also known to participate in reactions that may involve a radical pathway. For instance, in the presence of a radical scavenger like TEMPO, radical trapping adducts have been detected, suggesting a radical mechanism for certain arylation reactions. beilstein-journals.org

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is highly applicable to aryl iodides like this compound for the synthesis of various substituted aniline (B41778) derivatives.

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

Several factors must be considered when applying this reaction to this compound. The choice of base is critical, as strong bases like potassium tert-butoxide (KOtBu) can be incompatible with the nitro group. libretexts.org Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The selection of the phosphine (B1218219) ligand is also crucial for achieving high yields and turnover numbers. Sterically hindered and electron-rich ligands have been developed to facilitate the key steps of the catalytic cycle. wikipedia.org

However, the presence of a strong electron-withdrawing group like the nitro group can sometimes hinder the reaction. For example, in a nickel-catalyzed Buchwald-Hartwig-type amination, the reaction of 1-iodo-4-nitrobenzene yielded only a trace amount of the desired product, highlighting potential challenges with highly electron-deficient substrates. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst/Ligand | Base | Solvent | Temperature | Outcome |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 °C | Formation of C-N bond at the iodine position |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 °C | Effective for coupling with primary and secondary amines |

| Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | N/A | N/A | Potentially low yielding with nitro-substituted aryl iodides nih.gov |

Derivatization at the Iodine Position

Beyond C-N bond formation, the iodine substituent serves as a versatile handle for a wide array of other cross-coupling reactions, allowing for the introduction of various functional groups. These transformations significantly enhance the molecular complexity and synthetic utility of the parent compound.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, leading to biaryl structures.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

C-O and C-S Coupling: Variations of the Buchwald-Hartwig reaction can also be used to form carbon-oxygen and carbon-sulfur bonds by coupling with alcohols, phenols, or thiols.

The choice of catalyst, ligand, base, and solvent system is tailored to the specific coupling partners and desired transformation, always considering the compatibility with the nitro and carbamate groups present in the molecule.

Chemical Modifications of the Nitro Group

The nitro group is a key functional handle that can be transformed into a variety of other functionalities, most notably the amino group. Its strong electron-withdrawing character also activates the aromatic ring for certain nucleophilic substitutions, although this is less common than transformations of the group itself.

Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, changing the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.comnih.gov A variety of methods are available for this reduction, with chemoselectivity being a key consideration.

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). commonorganicchemistry.com A significant challenge with this approach is the potential for simultaneous hydrodehalogenation (removal of the iodine). Raney nickel is often a better choice when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this conversion. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate in the presence of a catalyst (e.g., Raney Ni, Pd/C) can also effect the reduction.

Table 2: Selective Reduction of the Nitro Group

| Reagent | Solvent | Key Feature | Potential Side Reaction |

| H₂, Raney Nickel | Ethanol (B145695)/Methanol | Less prone to cause dehalogenation compared to Pd/C commonorganicchemistry.com | --- |

| Fe / NH₄Cl | Ethanol/Water | Mild, neutral conditions | --- |

| SnCl₂·2H₂O | Ethyl Acetate | Mild, tolerates many functional groups | --- |

| H₂, Pd/C | Ethanol/Methanol | Highly efficient | High risk of C-I bond cleavage commonorganicchemistry.com |

| Na₂S₂O₄ | THF/Water | Sodium hydrosulfite can be used for selective reductions | --- |

Other Selective Transformations of Aromatic Nitro Groups

The reduction of a nitro group does not have to proceed all the way to the amine. It can be stopped at intermediate oxidation states, yielding other useful functional groups. The six-electron reduction proceeds sequentially through nitroso and N-hydroxylamino intermediates. nih.gov

Reduction to Hydroxylamines: Controlled reduction, for example, using zinc metal in aqueous ammonium chloride or catalytic transfer hydrogenation with hydrazine at low temperatures, can yield the corresponding N-hydroxylamino derivative. wikipedia.org

Reduction to Azo Compounds: The use of metal hydrides, which are typically not used for preparing anilines, can lead to the formation of azo compounds through the dimerization of intermediate species. commonorganicchemistry.comwikipedia.org

Reduction to Azoxy Compounds: Milder reducing agents or specific conditions can result in the formation of azoxy compounds.

These transformations allow for the synthesis of a diverse range of nitrogen-containing compounds from a single nitroaromatic precursor.

Intramolecular Cyclization and Rearrangement Processes Induced by Substituents

The strategic placement of reactive functional groups on the this compound scaffold can set the stage for intramolecular cyclization reactions to form various heterocyclic systems. Such processes are typically triggered by a specific chemical transformation that unmasks a reactive intermediate.

For example, a common strategy involves the reduction of the nitro group to an amine, followed by a cyclization event. If a suitable electrophilic partner has been installed at the ortho (iodo) position via a cross-coupling reaction, an intramolecular cyclization can occur.

Hypothetical Cyclization Pathway:

Derivatization: A Sonogashira coupling at the iodine position with a terminal alkyne introduces an alkynyl side chain.

Reduction: The nitro group is then selectively reduced to an aniline.

Cyclization: The resulting ortho-alkynyl aniline can undergo intramolecular cyclization, often promoted by a transition metal catalyst (e.g., copper, gold, or palladium), to form a substituted indole ring system. This is a variant of the Fischer indole synthesis.

Similarly, introducing a carboxylic acid or aldehyde group at the iodine position, followed by nitro group reduction, could lead to the formation of benzoxazinones or other related heterocycles after intramolecular condensation. Theoretical studies and calculations are often employed to understand the energetics and feasibility of such cyclization pathways versus alternative reactions like Fritsch–Buttenberg–Wiechell-type rearrangements. nih.govnih.gov

Synthetic Utility and Applications in Advanced Chemical Research

Intermediate in Complex Organic Synthesis

The strategic positioning of reactive sites on the phenyl ring of tert-butyl 4-nitro-2-iodophenylcarbamate makes it an ideal intermediate for the construction of elaborate molecular architectures. The interplay between the electron-withdrawing nitro group, the sterically demanding but labile Boc-protecting group, and the versatile iodine atom allows for controlled, sequential reactions to build complexity.

Building Block for Substituted Anilines and Derived Heterocycles

A primary application of this compound is in the synthesis of highly substituted anilines. The nitro group can be readily reduced to an amine under various conditions (e.g., using hydrazine (B178648) hydrate (B1144303) with a catalyst), which, following the deprotection of the Boc group, yields a diaminobenzene derivative. mdpi.com This transformation provides a foundational step for creating more complex aniline (B41778) structures.

Furthermore, the presence of the iodine atom opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The reaction of the iodo group with various aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems onto the aniline core. nih.gov This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl moiety, which can serve as a handle for further transformations or as a key component of a larger molecular framework, such as in the synthesis of alkynylisoxazoles. nih.govfrontiersin.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the aryl iodide with a primary or secondary amine, providing access to a wide range of substituted N-arylamines and diamines. nih.gov

These cross-coupling reactions, often performed on the iodinated scaffold before or after the reduction of the nitro group, are instrumental in the synthesis of various heterocyclic compounds. The resulting substituted anilines can undergo intramolecular cyclization reactions to form heterocycles like indoles, quinolines, and benzodiazepines, which are prevalent in biologically active molecules.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for more complex molecules that are themselves intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively manipulate its functional groups allows for the construction of advanced molecular scaffolds that can be further elaborated into final drug candidates.

For instance, derivatives of this compound are key in building the core structures of various targeted therapies. The initial framework provided by the substituted phenyl ring can be methodically built upon, adding side chains and other functional groups necessary for biological activity. This step-wise approach, starting from a well-defined and versatile precursor, is crucial for the efficient and convergent synthesis of complex drug molecules. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Programs

The structural motifs accessible from this compound are highly relevant in medicinal chemistry, where the demand for novel molecular scaffolds for drug discovery is continuous.

Design and Synthesis of Bioactive Molecules Incorporating the Arylcarbamate Scaffold

The arylcarbamate moiety, specifically the tert-butyl carbamate (B1207046) (Boc) group, is not only a protecting group but can also be an integral part of a final bioactive molecule. This group can influence the molecule's solubility, metabolic stability, and ability to interact with biological targets. Research has shown that tert-butyl phenylcarbamate derivatives can exhibit a range of biological activities, including anti-inflammatory properties. mdpi.com

In the design of such molecules, the core phenyl ring can be decorated with various substituents through the chemical handles provided by the nitro and iodo groups. The synthesis often involves an initial modification at the iodo position via cross-coupling, followed by the reduction of the nitro group and subsequent acylation or alkylation of the newly formed amine. This modular approach allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Below is a table summarizing the synthesis of bioactive tert-butyl (substituted benzamido)phenylcarbamate derivatives.

| Compound | Starting Material | Key Reactions | Biological Activity |

| Substituted benzamido-phenylcarbamates | 2-Nitroaniline | Boc protection, Nitro reduction, Amide coupling | Anti-inflammatory |

Data derived from studies on related structures. mdpi.com

Utility in PROTAC Linker Design and Conjugation Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is critical for the PROTAC's efficacy.

This compound is an excellent starting point for the synthesis of PROTAC linkers and for their conjugation to the protein-binding ligands. The iodo group and the nitro group (or its reduced amino form) serve as orthogonal handles for chemical modification.

Iodo Group: This can be used for cross-coupling reactions (e.g., Sonogashira or Suzuki) to attach one end of the linker. For example, an alkyne-containing linker can be coupled via a Sonogashira reaction.

Nitro/Amino Group: The nitro group can be reduced to an amine, which can then form a stable amide bond with a carboxylic acid-functionalized linker or ligand.

This dual functionality allows for a convergent and flexible approach to PROTIOAC synthesis, where the warhead and the E3 ligase ligand can be synthesized separately and then joined together using a linker derived from this versatile scaffold.

Employing this compound in Multi-Step Convergent Syntheses

Therefore, the generation of the requested article is not possible at this time due to a lack of available information in the public domain on the specified uses of this compound.

Analytical and Spectroscopic Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The structural framework of tert-butyl 4-nitro-2-iodophenylcarbamate would be unequivocally determined using a combination of high-resolution spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic region would likely display a complex splitting pattern due to the specific substitution on the phenyl ring. The protons on the aromatic ring would exhibit chemical shifts influenced by the electron-withdrawing nitro group and the bulky iodo and carbamate (B1207046) groups. The nine protons of the tert-butyl group would typically appear as a sharp singlet, a characteristic feature of this functional group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. This would include the carbons of the aromatic ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assigning the proton and carbon signals unambiguously, especially for the substituted aromatic ring.

Infrared (IR) and Raman Spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, and the asymmetric and symmetric stretching vibrations of the nitro group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and other non-polar bonds.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons and a characteristic singlet for the tert-butyl group. |

| ¹³C NMR | Resonances for aromatic, carbonyl, and tert-butyl carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks to confirm the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Characteristic bands for N-H, C=O, and NO₂ functional groups. |

| Raman Spectroscopy | Vibrational modes of the aromatic ring and other non-polar bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. |

Chromatographic Purity and Separation Techniques

Ensuring the purity of this compound is essential for its use in further synthetic steps. Various chromatographic techniques are employed for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity would be assessed by the peak area percentage of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized if the compound is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile impurities.

Flash Column Chromatography is a common and efficient method for the preparative purification of organic compounds. For this compound, a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) would be used to isolate the pure compound from the crude reaction mixture.

| Chromatographic Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities (if applicable). |

| Flash Column Chromatography | Preparative purification of the compound. |

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, stereochemistry, and conformation of the molecule. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Sustainability and Safety Aspects in Research and Development

Development of Greener Synthetic Routes and Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of iodinated nitroaromatics, this involves moving away from traditional methods that may use hazardous reagents and generate significant waste, towards more sustainable alternatives.

Key research findings in related areas highlight several promising approaches:

Metrics-Oriented Synthetic Design : The "greenness" of a synthetic route can be quantified using metrics like the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a more environmentally friendly process. For instance, a waste-minimized protocol for synthesizing iodinated borazines achieved a low E-factor of 2.79, demonstrating a significant reduction in waste compared to traditional methods. researchgate.netrsc.org

Unconventional Activation Techniques : Mechanochemistry, such as ball-milling, offers a way to conduct reactions with minimal or no solvent. This technique has been successfully applied to the iodination of hexa-aryl borazines, providing a fast and efficient route to the desired products while using simple and more benign chemicals. researchgate.net

Solvent Selection and Recovery : Choosing greener solvents and implementing procedures for their recovery and reuse can drastically reduce waste and environmental impact. researchgate.net The ideal solvent should have low toxicity, be biodegradable, and be easily recyclable.

Below is a comparative table illustrating the principles of a greener synthetic approach for a compound like Tert-butyl 4-nitro-2-iodophenylcarbamate, based on methodologies developed for related compounds.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthetic Route | Greener Synthetic Route |

|---|---|---|

| Solvent | Use of hazardous or large volumes of solvents. | Use of benign solvents, solvent-free conditions (e.g., ball-milling), or solvent recycling. researchgate.net |

| Reagents | Use of stoichiometric, often hazardous, reagents. | Use of catalytic reagents, less toxic alternatives. |

| Waste Generation | High E-factor, significant generation of byproducts and solvent waste. | Low E-factor, minimized waste through high atom economy and solvent reduction. researchgate.netrsc.org |

| Energy Consumption | Often requires prolonged heating or cooling. | Use of energy-efficient methods like mechanochemistry or microwave irradiation. researchgate.net |

| Process Steps | Multi-step synthesis with intermediate purifications. | Streamlined processes, one-pot reactions to reduce steps and material loss. |

Hazard Assessment and Safe Handling Procedures for Iodinated Nitroaromatics

Iodinated nitroaromatics, including this compound, are compounds that require careful handling due to the combined potential hazards of the nitroaromatic and organoiodine functionalities. A thorough hazard assessment is the foundation for establishing safe laboratory procedures.

Hazard Profile :

Nitroaromatic Compounds : This class of chemicals is known for its potential toxicity. researchgate.net Many nitroaromatics are environmental pollutants and some are considered mutagens, genotoxins, or carcinogens. researchgate.netresearchgate.net The presence of electron-withdrawing groups, like halogens, can influence their environmental hazard potential. researchgate.net

Iodinated Compounds : While the primary concern with iodine is often related to radioactive isotopes, non-radioactive iodinated organic compounds also require careful handling. umich.edu The American College of Radiology provides extensive guidelines for handling iodinated contrast media, which, although used in a different context, underscore the need for safety protocols. moh.gov.sa

Safe handling procedures are critical to minimize exposure and prevent accidents. These procedures should be implemented in all laboratory settings where these compounds are used.

Table 2: Hazard Assessment and Safe Handling Procedures

| Hazard Category | Potential Risk | Recommended Safe Handling Procedure |

|---|---|---|

| Chemical Reactivity | Nitroaromatic compounds can be energetic and may decompose under heat or shock. | Avoid high temperatures and mechanical shock. Store away from incompatible materials. |

| Toxicity & Exposure | Inhalation, ingestion, or skin contact may be harmful. Potential for long-term health effects. researchgate.netresearchgate.net | Conduct all work in a certified chemical fume hood with good airflow (>100 lfm). umich.edu |

| Personal Protective Equipment (PPE) | Skin and eye contact can cause irritation or absorption of the chemical. | Wear appropriate PPE, including a lab coat, chemical-resistant gloves (consider double gloving), and safety goggles. umich.edu |

| Spills & Contamination | Accidental release can lead to exposure and environmental contamination. | Keep a spill kit readily available. A solution of sodium thiosulfate (B1220275) can be used to quench reactive iodine species. umich.edu |

| Waste Disposal | Improper disposal can lead to environmental pollution. | Dispose of chemical waste in clearly labeled, sealed containers according to institutional and regulatory guidelines. |

Environmental Impact and Waste Minimization Strategies in Laboratory Research

The synthesis and use of this compound in a laboratory setting have potential environmental impacts that must be managed responsibly. The primary concerns are the fate of the compound if released and the generation of chemical waste during its synthesis and application.

Environmental Concerns :

Persistence and Bioaccumulation : Halogenated aromatic compounds can be persistent in the environment. Nitroaromatics may bioaccumulate and be transferred through the food chain, potentially affecting aquatic organisms. researchgate.net

Wastewater Contamination : The lifecycle of iodinated compounds used in other fields, such as medical imaging, has highlighted the issue of their entry into the environment through wastewater. nih.gov This underscores the importance of preventing the release of laboratory-synthesized iodinated compounds into sewer systems.

Implementing waste minimization strategies is a core component of sustainable research. These strategies aim to reduce the environmental footprint from the very beginning of the research process.

Table 3: Waste Minimization Strategies in the Laboratory

| Strategy | Description | Example Application |

|---|---|---|

| Source Reduction | Modifying procedures to use smaller quantities of chemicals. | Utilizing microscale experimental techniques whenever possible. |

| Process Optimization | Improving reaction conditions to maximize yield and minimize byproduct formation. | Conducting reactions under optimal temperature and pressure to increase efficiency. |

| Solvent Management | Selecting environmentally benign solvents and implementing recycling programs. researchgate.net | Replacing chlorinated solvents with greener alternatives like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) and using distillation for recovery. |

| Waste Segregation | Separating different types of chemical waste to facilitate proper disposal and potential recycling. | Keeping halogenated and non-halogenated solvent waste in separate, designated containers. |

| Green Chemistry Metrics | Using metrics like E-factor and Atom Economy to evaluate and improve the sustainability of synthetic protocols. researchgate.netrsc.org | Calculating the E-factor for a planned synthesis to identify steps that generate the most waste and target them for improvement. |

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium thiosulfate |

| Ethanol |

Emerging Research Frontiers and Future Perspectives

Chemo- and Regioselective Functionalization Strategies

The distinct reactivity of the three functional groups in tert-butyl 4-nitro-2-iodophenylcarbamate allows for a high degree of chemo- and regioselectivity in its transformations. The iodine atom, ortho to the carbamate (B1207046), is a prime site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established methods for forming carbon-carbon and carbon-nitrogen bonds at this position. nih.govst-andrews.ac.ukmdpi.compreprints.org The electron-withdrawing nitro group can influence the reactivity of the C-I bond, potentially requiring tailored catalytic systems for optimal yields. mdpi.com

The nitro group itself presents another avenue for functionalization. Its reduction to an aniline (B41778) is a common transformation, which can be achieved with high selectivity in the presence of other reducible groups like halogens. niscpr.res.inresearchgate.netwikipedia.orgjsynthchem.com Reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst, or catalytic hydrogenation with specialized catalysts like Pt-V/C or Raney Co, have shown efficacy in the selective reduction of nitro groups in halogenated nitroaromatics. niscpr.res.inresearchgate.netacs.org This transformation would yield a diamine precursor, a valuable intermediate for the synthesis of various heterocyclic structures.

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. nih.govniscpr.res.in This orthogonality allows for the functionalization of the iodine and nitro groups while keeping the amine protected. Subsequent deprotection would then reveal a free amine, which can be further derivatized. Furthermore, the nitrogen of the Boc-carbamate can potentially be involved in directed metalation reactions, although the electronic effects of the nitro and iodo substituents would need to be considered. acs.orgbeilstein-journals.org

A summary of potential chemo- and regioselective functionalization strategies is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

| Iodine | Palladium-catalyzed cross-coupling | Pd(OAc)₂, X-Phos, DABCO | Biaryl, Alkylated, or Aminated derivatives |

| Nitro Group | Selective Reduction | Hydrazine hydrate/metal catalyst, Pt-V/C, Raney Co | Aniline |

| Boc-carbamate | Deprotection | Trifluoroacetic acid (TFA), HCl | Primary Amine |

Catalyst Development for Efficient Transformations

The efficiency of the transformations involving this compound is heavily reliant on the development of robust and selective catalysts. For the functionalization of the aryl iodide, significant advances in palladium-based catalysts for cross-coupling reactions are particularly relevant. Second-generation phosphine (B1218219) ligands, such as XPhos, have demonstrated high activity for the Suzuki-Miyaura and Buchwald-Hartwig couplings of challenging substrates, including electron-deficient aryl halides. nih.govst-andrews.ac.uk The development of catalysts that can operate at low loadings and under mild conditions is a key area of research that would enhance the utility of this building block. st-andrews.ac.uk

For the selective reduction of the nitro group, the development of chemoselective catalysts is crucial to avoid the undesired reduction of the aryl iodide (hydrodehalogenation). acs.org While traditional reagents like tin(II) chloride can be effective, they often generate stoichiometric amounts of waste. wikipedia.org Heterogeneous catalysts, such as platinum-vanadium on carbon (Pt-V/C) and Raney Cobalt, have shown promise for the selective hydrogenation of halogenated nitroaromatics. acs.org Biocatalytic methods, utilizing nitroreductase enzymes, are also emerging as a sustainable alternative to traditional metal-catalyzed reductions, offering high chemoselectivity under mild conditions. nih.gov

The table below highlights catalyst systems relevant to the transformation of this compound.

| Transformation | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with X-Phos | High efficiency for C-C bond formation with aryl halides. nih.gov |

| Buchwald-Hartwig Amination | [(NHC)Pd(R-allyl)Cl] complexes | Active at room temperature with low catalyst loadings for C-N bond formation. st-andrews.ac.uk |

| Selective Nitro Reduction | Pt-V/C, Raney Co | High selectivity for nitro group reduction in the presence of halogens. acs.org |

| Biocatalytic Nitro Reduction | Nitroreductase (e.g., NR-55) | High chemoselectivity, operates at room temperature and pressure in aqueous media. nih.gov |

Expansion into Novel Bioactive Scaffolds and Chemical Probes

The core structure of this compound holds potential for the synthesis of novel bioactive scaffolds and chemical probes. Substituted anilines and their derivatives are prevalent motifs in pharmaceuticals and agrochemicals. bath.ac.ukresearchgate.net By leveraging the functional handles of this compound, a diverse library of molecules can be generated. For instance, the product of a Suzuki-Miyaura coupling at the iodine position, followed by reduction of the nitro group, would yield a substituted 2-aminobenzylamine derivative. This scaffold is a precursor to various heterocyclic systems, such as quinazolines and benzodiazepines, which are known to exhibit a wide range of biological activities.

Furthermore, the N-aminobenzamide scaffold, which can be accessed from the corresponding aniline precursor, has been identified as a valid scaffold for inhibiting enzymes like dipeptidyl peptidase-IV (DPP-IV), a target for controlling blood sugar levels. nih.gov The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets. The presence of a halogen atom also opens up the possibility of developing probes for imaging techniques such as positron emission tomography (PET) if a suitable radioisotope of iodine is incorporated.

Integration with High-Throughput Synthesis and Screening Methodologies

The modular nature of the functionalization strategies for this compound makes it an ideal candidate for integration with high-throughput synthesis and screening (HTS) methodologies. numberanalytics.comacs.orgnih.govnumberanalytics.com HTS allows for the rapid generation of large libraries of compounds by performing many reactions in parallel. sigmaaldrich.comstrath.ac.uk By using automated liquid handling and reaction platforms, a wide range of coupling partners for the Suzuki-Miyaura or Buchwald-Hartwig reactions can be rapidly screened to generate a diverse library of derivatives. sigmaaldrich.com

Similarly, various reduction conditions for the nitro group can be quickly optimized using HTS techniques. numberanalytics.com The resulting libraries of compounds can then be screened for biological activity using high-throughput screening assays. acs.orgnih.gov This approach significantly accelerates the drug discovery process by rapidly identifying "hit" compounds that can be further optimized. numberanalytics.com The combination of the synthetic versatility of this compound with HTS offers a powerful platform for the discovery of new chemical entities with desired biological properties. numberanalytics.com

Predictive Modeling for Reaction Outcomes and Compound Properties

Predictive modeling, through computational chemistry and machine learning, is becoming an indispensable tool in modern chemical research. mit.eduarxiv.orgarxiv.org For a molecule like this compound, computational models can be employed to predict reaction outcomes and the properties of its derivatives. Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize the observed chemo- and regioselectivity. mdpi.comacs.org

Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products of a given set of reactants and reagents. mit.eduarxiv.org This can be particularly useful for predicting the success of various cross-coupling reactions with different partners. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of the synthesized derivatives based on their molecular descriptors. nih.govresearchgate.netmdpi.com These predictive models can guide the design of new compounds with enhanced properties and help to prioritize synthetic targets, thereby making the research and development process more efficient. acs.org

The table below summarizes the applications of predictive modeling for this compound.

| Modeling Approach | Application | Predicted Outcome/Property |

| Density Functional Theory (DFT) | Understanding Reactivity | Electronic properties, reaction mechanisms. mdpi.comacs.org |

| Machine Learning for Reaction Prediction | Guiding Synthesis | Major reaction products, reaction feasibility. mit.eduarxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting Bioactivity/Toxicity | Mutagenicity, enzyme inhibition, other biological activities. nih.govresearchgate.netmdpi.com |

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-nitro-2-iodophenylcarbamate, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves sequential functionalization of a phenyl ring. A general approach includes:

- Step 1: Nitration of a pre-functionalized phenylcarbamate precursor to introduce the nitro group.

- Step 2: Halogenation (iodination) via electrophilic substitution or transition-metal-catalyzed coupling (e.g., using iodine monochloride or Pd-mediated reactions) .

- Step 3: Protection of the amine group using tert-butyl carbamate (Boc) under standard conditions (e.g., Boc anhydride in the presence of a base like DMAP) .

Key intermediates include tert-butyl 4-nitrophenylcarbamate and tert-butyl 2-iodo-4-nitrophenylcarbamate, which require rigorous purification via column chromatography or recrystallization .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: